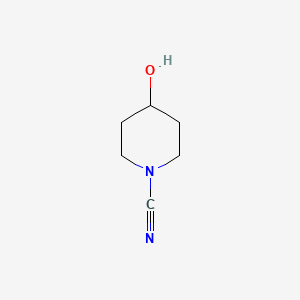

4-Hydroxypiperidine-1-carbonitrile

Vue d'ensemble

Description

Diastereoselective Synthesis Analysis

The synthesis of 4-hydroxypiperidine derivatives has been explored through various methodologies. One such approach involves the diastereoselective synthesis of 4-hydroxypiperidin-2-ones using a Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones. This method not only yields highly diastereoselective products but also enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines when combined with proline-catalyzed asymmetric Mannich reactions .

Molecular Structure Analysis

The molecular structure of 4-hydroxypiperidine derivatives has been studied using various spectroscopic techniques. For instance, the crystal and molecular structure of a complex between a 4-hydroxypiperidine derivative and diethyl ether was determined using X-ray diffraction. The study revealed a triclinic crystal system with specific geometric parameters, providing insights into the molecular structures and hydrogen bonding patterns . Additionally, a combined experimental and theoretical study on 4-hydroxypiperidine (4-HP) was conducted, which included vibrational spectra, NBO, and UV-spectral analysis using density functional methods. This study provided detailed information on the molecular geometry, vibrational frequencies, and bonding features of 4-HP .

Chemical Reactions Analysis

The reactivity of 4-hydroxypiperidine derivatives has been investigated in various chemical reactions. For example, the stereochemistry and products of the addition of tert-butylisonitrile to the carbonyl group of 3-hydroxypiperidin-4-ones were studied, leading to the development of a preparative method for synthesizing 3-hydroxyisonipecotic acid derivatives . Furthermore, the catalytic activity of a 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl derivative in the homogeneous electrooxidation of hydroxylamine was examined, revealing its potential application in the determination of hydroxylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxypiperidine derivatives are closely related to their molecular structure. Two polymorphs of 4-hydroxypiperidine with different NH configurations were identified, exhibiting different hydrogen bonding patterns and stability. The polymorphs showed distinct hydrogen configurations, which influenced their physical properties and interconversion behavior in solution . The spectroscopic analysis of 4-HP provided further insights into its stability, charge delocalization, and intra-molecular charge transfer, which are important for understanding its physical and chemical behavior .

Applications De Recherche Scientifique

Stereochemistry and Synthesis

- Stereochemistry in Synthesis : Research has explored the stereochemistry involved in the addition of tert-butylisonitrile to the carbonyl group of 3-hydroxypiperidin-4-ones, which is closely related to 4-hydroxypiperidine-1-carbonitrile. This study developed a method for synthesizing 3-hydroxyisonipecotic acid derivatives, leveraging carbon-13 NMR vicinal spin couplings to determine the orientation of carbon-containing substituents on quaternary carbon atoms (Lakhvich, Lakhvich, & Stanishevskii, 1997).

Corrosion Inhibition

- Use in Corrosion Inhibition : Studies have identified certain naphthyridine derivatives, structurally similar to 4-hydroxypiperidine-1-carbonitrile, as effective corrosion inhibitors for metals in acidic environments. These compounds, including variants of naphthyridine carbonitriles, have shown high inhibition activities through electrochemical methods, suggesting potential applications of related compounds in protecting metals against corrosion (Singh et al., 2016).

Biochemical Research and Therapeutics

- Potential in Biochemical Applications : Research into 2,4'-bipyridine-5-carbonitriles carrying the 4-hydroxyphenylthio moiety, which share structural similarities with 4-hydroxypiperidine-1-carbonitrile, has shown that these compounds possess in vitro antibacterial and antifungal properties. Some compounds in this category have demonstrated promising activity, indicating potential for use in antimicrobial therapeutics (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).

Chemical Synthesis Methodologies

- Advanced Synthesis Techniques : Investigations into the Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones for preparing 4-hydroxypiperidin-2-ones provide insights into innovative synthesis methods. These methods could potentially be applied or adapted for the synthesis of 4-hydroxypiperidine-1-carbonitrile derivatives, contributing to the development of more functionalized piperidines (Lam, Murray, & Firth, 2005).

Pharmaceutical Research

- Anticancer Activity : Benzochromene derivatives, related in structure to 4-hydroxypiperidine-1-carbonitrile, have been synthesized and evaluated for their anti-proliferative properties against cancer cell lines. These compounds have shown potential as chemotherapeutic agents, particularly in colon cancer treatment, suggesting similar possibilities for 4-hydroxypiperidine-1-carbonitrile derivatives (Ahagh et al., 2019).

Electrochemical Applications

- Electrocatalytic Multicomponent Assembling : Research on the electrocatalytic multicomponent assembling of compounds like 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, closely related to 4-hydroxypiperidine-1-carbonitrile, showcases advanced approaches in chemical synthesis. This efficient procedure under neutral conditions highlights potential applications of 4-hydroxypiperidine-1-carbonitrile in similar electrochemical synthesis processes (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

4-hydroxypiperidine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-5-8-3-1-6(9)2-4-8/h6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBQHNZSOOLCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619661 | |

| Record name | 4-Hydroxypiperidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypiperidine-1-carbonitrile | |

CAS RN |

51075-37-7 | |

| Record name | 4-Hydroxypiperidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

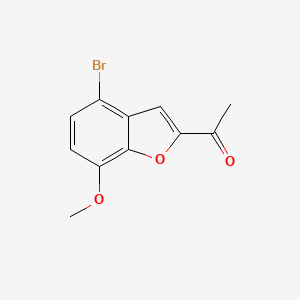

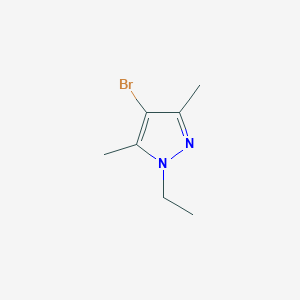

Synthesis routes and methods I

Procedure details

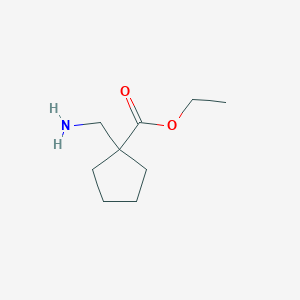

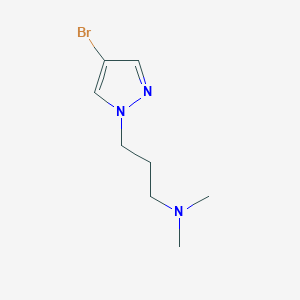

Synthesis routes and methods II

Procedure details

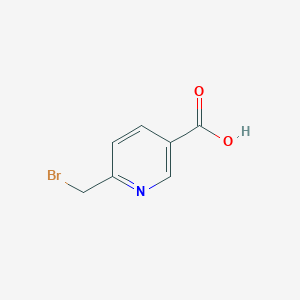

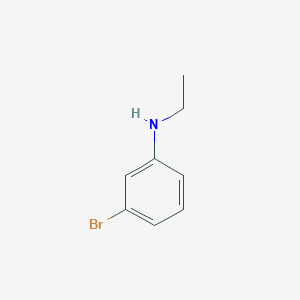

Synthesis routes and methods III

Procedure details

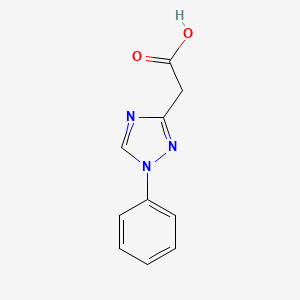

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

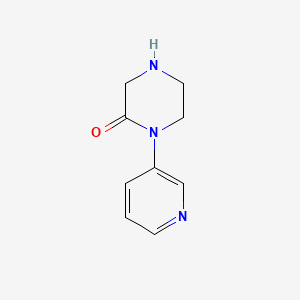

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)